6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid
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Overview
Description
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction is typically carried out in toluene under reflux conditions, yielding the desired product .
Another method involves the use of phase-transfer catalysis conditions to obtain 6-Methyl derivatives. For instance, the reaction of methyl 2-azido-3-(3-furyl)propenoate with hydrazine in refluxing ethanol can produce the desired compound .
Industrial Production Methods
Industrial production of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Phase-transfer catalysis and thermolysis are key techniques that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid
- 6-Methyl-6H-furo[3,2-b]pyrrole-2-carboxylic acid
- 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Uniqueness
6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylic acid is unique due to its specific substitution pattern and fused ring system
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-methylfuro[2,3-b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-9-3-2-5-4-6(8(10)11)12-7(5)9/h2-4H,1H3,(H,10,11) |
InChI Key |
HABGHUQVCWQNIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1OC(=C2)C(=O)O |
Origin of Product |
United States |
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